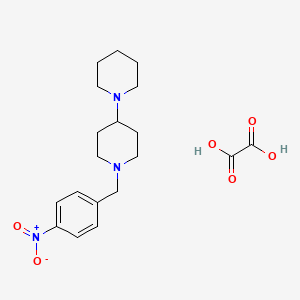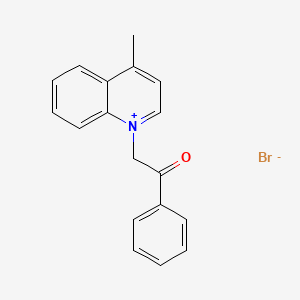![molecular formula C13H18N2OS B5156579 N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
N-[(butylamino)carbonothioyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(butylamino)carbonothioyl]-4-methylbenzamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BCA belongs to the class of carbonic anhydrase inhibitors and has been found to exhibit promising results in different studies.
Aplicaciones Científicas De Investigación
N-[(butylamino)carbonothioyl]-4-methylbenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and glaucoma treatment. In cancer research, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This inhibition leads to a decrease in tumor growth and metastasis. In neuroprotection, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been shown to protect neurons from oxidative stress-induced damage, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. In glaucoma treatment, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been found to reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Mecanismo De Acción
N-[(butylamino)carbonothioyl]-4-methylbenzamide acts as a competitive inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase activity, N-[(butylamino)carbonothioyl]-4-methylbenzamide disrupts these processes, leading to the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(butylamino)carbonothioyl]-4-methylbenzamide are dependent on the specific application and concentration used. In cancer research, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been found to inhibit tumor growth and metastasis by reducing carbonic anhydrase IX activity. In neuroprotection, N-[(butylamino)carbonothioyl]-4-methylbenzamide has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing antioxidant enzyme activity. In glaucoma treatment, N-[(butylamino)carbonothioyl]-4-methylbenzamide reduces intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-[(butylamino)carbonothioyl]-4-methylbenzamide is its specificity towards carbonic anhydrase, which makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, the use of N-[(butylamino)carbonothioyl]-4-methylbenzamide in lab experiments is limited by its solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-[(butylamino)carbonothioyl]-4-methylbenzamide research, including the development of novel N-[(butylamino)carbonothioyl]-4-methylbenzamide derivatives with improved solubility and specificity towards specific carbonic anhydrase isoforms. Additionally, further studies are needed to investigate the potential applications of N-[(butylamino)carbonothioyl]-4-methylbenzamide in other fields such as cardiovascular disease and diabetes. Finally, the use of N-[(butylamino)carbonothioyl]-4-methylbenzamide in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential toxicity.
In conclusion, N-[(butylamino)carbonothioyl]-4-methylbenzamide is a promising compound with potential applications in various fields of scientific research. Its specificity towards carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in different physiological processes. However, further studies are needed to fully understand the potential of N-[(butylamino)carbonothioyl]-4-methylbenzamide and to develop novel derivatives with improved solubility and specificity.
Métodos De Síntesis
The synthesis of N-[(butylamino)carbonothioyl]-4-methylbenzamide involves the reaction between 4-methylbenzoyl chloride and butylamine in the presence of carbon disulfide. The reaction yields N-[(butylamino)carbonothioyl]-4-methylbenzamide, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Propiedades
IUPAC Name |
N-(butylcarbamothioyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-3-4-9-14-13(17)15-12(16)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFSZNLCZZZOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butylcarbamothioyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)


![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)

![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)

![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)



![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)